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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor
modulators GSK2018682 and ozanimod. The information is compiled from available preclinical
and clinical data to assist researchers in understanding the pharmacological profiles of these
two compounds.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular
processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled
receptors (GPCRs), designated S1P1-5. Modulation of these receptors, particularly S1P1, has
emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.
By acting as functional antagonists, S1P receptor modulators cause the internalization of S1P1
on lymphocytes, which sequesters them in lymph nodes and prevents their migration to sites of
inflammation.[1]

Ozanimod is an S1P receptor modulator that has received regulatory approval for the treatment
of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] GSK2018682 is another S1P
receptor modulator that was under development. This guide will compare the available data on

these two molecules.

Mechanism of Action
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Both GSK2018682 and ozanimod are agonists of the S1P1 and S1P5 receptors.[4][5] Their
therapeutic effects are primarily attributed to their functional antagonism of the S1P1 receptor
on lymphocytes. Upon binding, they induce the internalization and degradation of the receptor,
rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress
from lymph nodes.[5][6] This leads to a reduction in circulating lymphocytes, thereby limiting
the inflammatory response in autoimmune diseases.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for GSK2018682 and ozanimod,
providing a comparison of their receptor binding affinities and functional potencies.

Table 1: S1P Receptor Binding Affinities (Ki, nM)

Compound S1P1 S1P2 S1P3 S1P4 S1P5
Data not Data not Data not Data not Data not

GSK2018682 ) ) ) ) )
available available available available available

Ozanimod 0.34+£0.04 >10,000 >10,000 >10,000 58+0.6

Data for ozanimod from a competitive radioligand binding assay using [3H]-ozanimod.[7]

Table 2: S1P Receptor Functional Potency (EC50, nM)

Compound S1P1 S1P2 S1P3 S1P4 S1P5

20 (pPEC50 = 63 (PEC50 =
GSK2018682 >10,000 >10,000 >10,000

7.7) 7.2)
Ozanimod 0.19+0.02 >10,000 >10,000 >10,000 21+0.2

pECS50 is the negative logarithm of the EC50 value. Data for GSK2018682 from an unspecified
agonist activity assay.[4] Data for ozanimod from a GTPyS binding assay.[7]

Pharmacokinetics
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A Phase 1 study in healthy volunteers provided the following pharmacokinetic parameters for
GSK2018682 after single and repeat oral doses.

Table 3: Pharmacokinetic Properties

Parameter GSK2018682 Ozanimod

Half-life (t1/2) 44.9 - 63.3 hours ~19-21 hours

Time to max concentration

Not specified ~8-12 hours
(Tmax)

Data for GSK2018682 from a study in healthy volunteers.[8] Data for ozanimod from clinical
trial data.[9]

Pharmacodynamics

In a Phase 1 study, GSK2018682 demonstrated a dose-dependent reduction in absolute
lymphocyte count (ALC) in healthy volunteers, with a nadir of over 70% reduction from
baseline.[8] This is consistent with the mechanism of action of S1P1 receptor modulators.
Ozanimod also produces a dose-dependent reduction in peripheral lymphocyte count.[6]

Development Status

While ozanimod has been successfully developed and approved for clinical use, the
development of GSK2018682 appears to have been discontinued. A Phase 1 clinical trial for
relapsing-remitting multiple sclerosis was completed in 2011, but there is no evidence of further
clinical development in publicly available records.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and
replication of the presented data.

Radioligand Displacement Assay for S1P1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its
ability to displace a radiolabeled ligand from the receptor.
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Radioligand Displacement Assay Workflow
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Protocol Steps:

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells
stably expressing the human S1P1 receptor. Cells are harvested, homogenized, and
centrifuged to isolate the cell membranes, which are then resuspended in an appropriate
assay buffer.[11]

Assay Setup: The assay is typically performed in a 96-well plate format. A fixed concentration
of a radiolabeled S1P1 ligand (e.g., [3H]-ozanimod) is added to each well along with varying
concentrations of the unlabeled test compound.[7]

Incubation: The plate is incubated at room temperature to allow the binding to reach
equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum
filtration through a glass fiber filter mat, which traps the membranes with the bound
radioligand while the unbound radioligand passes through.[12]

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.[13]

GTPyS Binding Assay for S1P1 Receptor Functional
Activity

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon

agonist binding.
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Protocol Steps:

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared
from cells overexpressing the S1P1 receptor.[14]

o Assay Reaction: The cell membranes are incubated with a reaction mixture containing
guanosine diphosphate (GDP) and the non-hydrolyzable GTP analog, [35S]GTPyS.[15]

e Agonist Stimulation: Varying concentrations of the test agonist (e.g., GSK2018682 or
ozanimod) are added to the reaction. Agonist binding to the S1P1 receptor stimulates the
exchange of GDP for [35S]GTPYS on the Ga subunit of the coupled G protein.[14]

o Termination and Separation: The reaction is stopped, and the membrane-bound [35S]GTPyS
is separated from the free [35S]GTPyS by vacuum filtration.[15]

» Detection and Analysis: The amount of radioactivity on the filters is measured. The data is
then analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist.[14]

S1P Signaling Pathway

The binding of an S1P modulator to the S1P1 receptor initiates a cascade of intracellular
signaling events.
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Simplified S1P1 Signaling Pathway

Conclusion

Both GSK2018682 and ozanimod are selective agonists for S1P1 and S1P5 receptors. Based
on the available data, ozanimod appears to be a more potent agonist at the S1P1 receptor. The
clinical development of GSK2018682 was not pursued beyond Phase 1, while ozanimod has
successfully navigated clinical trials and is an approved therapeutic. This guide provides a
summary of the publicly available data to aid in the understanding and comparison of these two
S1P receptor modulators. Further research into the preclinical profile of GSK2018682 would be
necessary for a more complete head-to-head comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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